4-Cyclopropaneamidocyclohexane-1-carboxylic acid
Overview
Description
4-Cyclopropaneamidocyclohexane-1-carboxylic acid is a chemical compound with the CAS Number: 1184684-27-2 . It has a molecular weight of 211.26 . The IUPAC name for this compound is 4-[(cyclopropylcarbonyl)amino]cyclohexanecarboxylic acid .
Molecular Structure Analysis
The Inchi Code for this compound is 1S/C11H17NO3/c13-10(7-1-2-7)12-9-5-3-8(4-6-9)11(14)15/h7-9H,1-6H2,(H,12,13)(H,14,15) . This code provides a specific description of the molecule’s structure.Physical and Chemical Properties Analysis
This compound is a powder at room temperature . More detailed physical and chemical properties such as melting point, boiling point, and density were not found in the available resources.Scientific Research Applications
Ethylene Precursor in Plants
One major application of cyclopropane derivatives is in plant biology, where compounds such as 1-aminocyclopropane-1-carboxylic acid (ACC) serve as ethylene precursors. Ethylene is a critical plant hormone involved in various physiological processes. Research indicates that labeled ACC, when administered to light-grown wheat leaves, is converted into a nonvolatile metabolite identified as 1-(malonylamino)cyclopropane-1-carboxylic acid, confirming its role in ethylene biosynthesis and signaling pathways Hoffman, Yang, & McKeon, 1982.
Biological Activities and Total Synthesis
Cyclopropane-containing compounds exhibit a wide range of biological activities, including antifungal, antimicrobial, antiviral, and antitumoral properties. The total synthesis and characterization of these compounds, including strategies for their isolation from plants and microorganisms, are crucial for understanding their potential applications in pharmaceuticals and agronomy. The versatility of these compounds underscores their significance in natural product chemistry and drug development Coleman & Hudson, 2016.
Chemical Synthesis and Material Science
Cyclopropane rings serve as essential intermediates in organic synthesis, facilitating the construction of complex molecular architectures. For instance, donor-acceptor cyclopropane ring-opening cyclizations are recognized for their ability to generate carbocyclic and heterocyclic scaffolds. Such reactions highlight the role of cyclopropanes in synthesizing natural products and exploring new pathways in organic chemistry Cavitt, Phun, & France, 2014.
Additionally, cyclopropane and cyclohexene derivatives are instrumental in the development of polymers and materials. For example, the ring-opening polymerization of cyclohexene oxide with various anhydrides demonstrates the utility of these compounds in producing poly(ester-co-ether)s with potential applications in biodegradable plastics and other functional materials Nejad, van Melis, Vermeer, Koning, & Duchateau, 2012.
Safety and Hazards
Properties
IUPAC Name |
4-(cyclopropanecarbonylamino)cyclohexane-1-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO3/c13-10(7-1-2-7)12-9-5-3-8(4-6-9)11(14)15/h7-9H,1-6H2,(H,12,13)(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XPLDBTPGLAZMTR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)NC2CCC(CC2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.